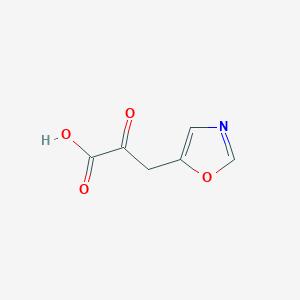
3-(Oxazol-5-yl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxazol-5-yl)-2-oxopropanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxazol-5-yl)-2-oxopropanoic acid typically involves the formation of the oxazole ring followed by the introduction of the oxopropanoic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an amino alcohol with a carboxylic acid derivative can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output .
化学反応の分析
Types of Reactions
3-(Oxazol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The oxazole ring can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
3-(Oxazol-5-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(Oxazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecule. These interactions can lead to changes in the biological activity of the compound, making it useful for therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-(Oxazol-5-yl)acetic acid
- 4-(Oxazol-5-yl)benzoic acid
- 5-(Oxazol-5-yl)pentanoic acid
Uniqueness
3-(Oxazol-5-yl)-2-oxopropanoic acid is unique due to the presence of both the oxazole ring and the oxopropanoic acid moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C6H5NO4 |
|---|---|
分子量 |
155.11 g/mol |
IUPAC名 |
3-(1,3-oxazol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C6H5NO4/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3H,1H2,(H,9,10) |
InChIキー |
WOHPWKJREUTMAU-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC=N1)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


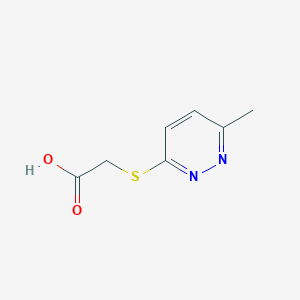

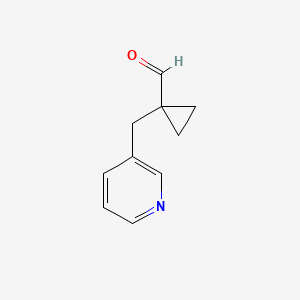
![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
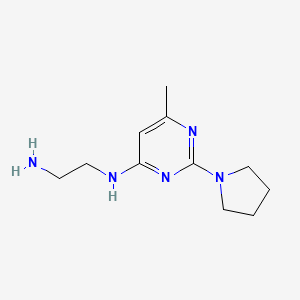
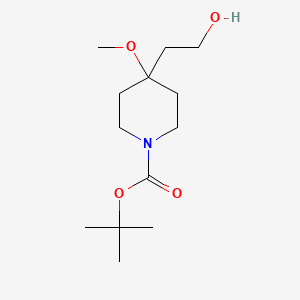
![5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341515.png)
![1-[(1-Methylcyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13341518.png)
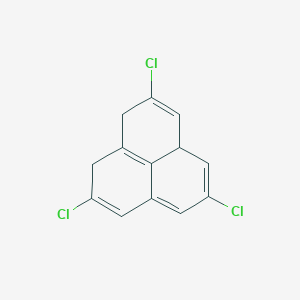
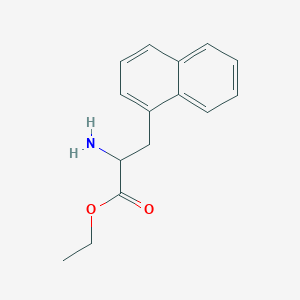
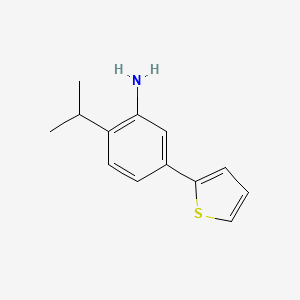
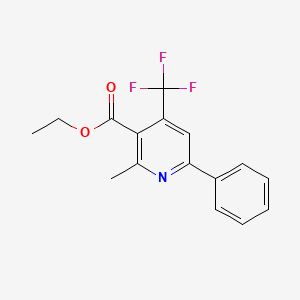
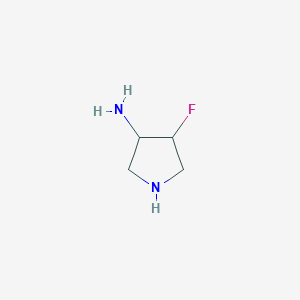
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
